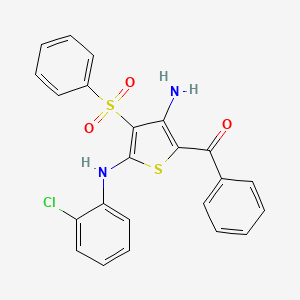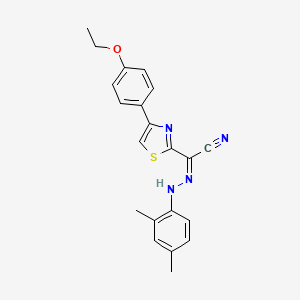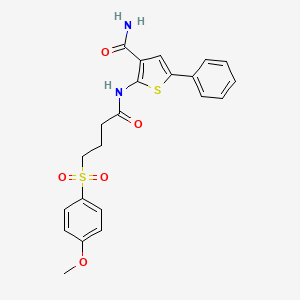![molecular formula C20H22N4O B2786148 4-(1-methyl-1H-imidazol-5-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine CAS No. 2309751-80-0](/img/structure/B2786148.png)
4-(1-methyl-1H-imidazol-5-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methyl-1H-imidazol-5-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine: is a complex organic compound with the molecular formula C20H22N4O. This compound is characterized by its unique structure, which includes an imidazole ring, a piperidine ring, and a pyrrole ring, all connected through a methanone linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-imidazol-5-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: Starting with a precursor such as 4-methylimidazole, the imidazole ring is synthesized through cyclization reactions.
Piperidine Ring Formation: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the imidazole intermediate.
Pyrrole Ring Addition: The pyrrole ring is then attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Methanone Linkage Formation: Finally, the methanone linkage is formed through a condensation reaction, connecting the imidazole-piperidine and pyrrole moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyrrole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the methanone linkage, converting it to a methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(1-methyl-1H-imidazol-5-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to proteins and nucleic acids makes it a candidate for drug discovery and development, particularly in the field of enzyme inhibition and receptor modulation.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its interactions with various biological targets suggest it could be developed into drugs for treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability, conductivity, and other desirable characteristics.
Wirkmechanismus
The mechanism of action of 4-(1-methyl-1H-imidazol-5-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine involves its interaction with specific molecular targets within cells. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound shares a similar piperidine structure but differs in its functional groups and overall molecular architecture.
4-Methoxyphenethylamine: Another compound with a similar aromatic structure but different functional groups and biological activity.
Uniqueness
What sets 4-(1-methyl-1H-imidazol-5-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine apart is its combination of the imidazole, piperidine, and pyrrole rings, which confer unique chemical and biological properties. This structural uniqueness allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
IUPAC Name |
[4-(3-methylimidazol-4-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-22-15-21-14-19(22)16-8-12-24(13-9-16)20(25)17-4-6-18(7-5-17)23-10-2-3-11-23/h2-7,10-11,14-16H,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOFRASESRQJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(thiophene-2-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2786065.png)
![2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2786068.png)

![5-(benzo[d][1,3]dioxol-5-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2786070.png)
![2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2786074.png)
![1-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpiperidin-1-ium iodide](/img/structure/B2786075.png)
![N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide](/img/structure/B2786077.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2786078.png)

![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2786081.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole](/img/structure/B2786084.png)

![Spiro[2.2]pentane-2-carboximidamide;hydrochloride](/img/structure/B2786088.png)
